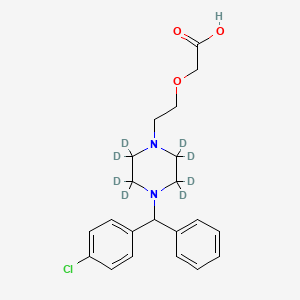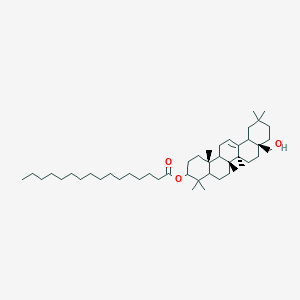
Olean-12-ene-3beta,28-diol, 3-palmitate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Olean-12-ene-3beta,28-diol, 3-palmitate is a triterpenoid compound derived from oleanolic acid. It is known for its various biological activities and is commonly found in plants. This compound has been studied for its potential therapeutic properties, including anti-inflammatory, antioxidant, and anticancer effects.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Olean-12-ene-3beta,28-diol, 3-palmitate typically involves the esterification of oleanolic acid with palmitic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include heating the mixture under reflux for several hours to ensure complete esterification.
Industrial Production Methods
Industrial production of this compound may involve the extraction of oleanolic acid from plant sources followed by chemical modification. The extraction process typically includes solvent extraction, purification, and crystallization steps. The esterification process is then scaled up using industrial reactors and optimized reaction conditions to achieve high yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Olean-12-ene-3beta,28-diol, 3-palmitate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oleanolic acid derivatives with different functional groups.
Reduction: Reduction reactions can modify the double bonds and hydroxyl groups in the compound.
Substitution: Substitution reactions can introduce new functional groups into the molecule, enhancing its biological activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various oleanolic acid derivatives with altered functional groups, which can exhibit different biological activities.
Wissenschaftliche Forschungsanwendungen
Chemistry: It is used as a starting material for the synthesis of other triterpenoid compounds.
Biology: The compound has shown potential in modulating biological pathways and cellular processes.
Medicine: It has been investigated for its anti-inflammatory, antioxidant, and anticancer properties. Studies have shown that it can inhibit the growth of cancer cells and reduce inflammation.
Industry: The compound is used in the formulation of cosmetics and skincare products due to its antioxidant properties.
Wirkmechanismus
The mechanism of action of Olean-12-ene-3beta,28-diol, 3-palmitate involves its interaction with various molecular targets and pathways. It can modulate signaling pathways related to inflammation, oxidative stress, and cell proliferation. The compound has been shown to inhibit the activity of enzymes involved in the production of inflammatory mediators and reactive oxygen species, thereby exerting its anti-inflammatory and antioxidant effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Erythrodiol: Another triterpenoid with similar biological activities.
Uvaol: Known for its antioxidant properties.
β-Sitosterol: A plant sterol with anti-inflammatory and anticancer effects.
α-Amyrin: A triterpenoid with anti-inflammatory properties.
Uniqueness
Olean-12-ene-3beta,28-diol, 3-palmitate stands out due to its specific esterification with palmitic acid, which can enhance its lipophilicity and bioavailability. This modification may improve its therapeutic potential compared to other similar compounds.
Eigenschaften
Molekularformel |
C46H80O3 |
|---|---|
Molekulargewicht |
681.1 g/mol |
IUPAC-Name |
[(6aR,6bS,8aS,14bR)-8a-(hydroxymethyl)-4,4,6a,6b,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl] hexadecanoate |
InChI |
InChI=1S/C46H80O3/c1-9-10-11-12-13-14-15-16-17-18-19-20-21-22-40(48)49-39-26-27-43(6)37(42(39,4)5)25-28-45(8)38(43)24-23-35-36-33-41(2,3)29-31-46(36,34-47)32-30-44(35,45)7/h23,36-39,47H,9-22,24-34H2,1-8H3/t36?,37?,38?,39?,43-,44+,45+,46+/m0/s1 |
InChI-Schlüssel |
ZOXWEJMCUKRYDD-NNDQBJQQSA-N |
Isomerische SMILES |
CCCCCCCCCCCCCCCC(=O)OC1CC[C@]2(C(C1(C)C)CC[C@@]3(C2CC=C4[C@]3(CC[C@@]5(C4CC(CC5)(C)C)CO)C)C)C |
Kanonische SMILES |
CCCCCCCCCCCCCCCC(=O)OC1CCC2(C(C1(C)C)CCC3(C2CC=C4C3(CCC5(C4CC(CC5)(C)C)CO)C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


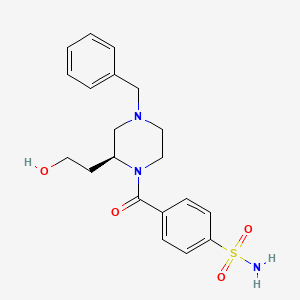
![Fortunellin-6''-beta-D-glucopyranoside (Acacetin-7-O-[2''-O-rhamnosyl-6''-O-glucosyl]-glucoside)](/img/structure/B12428296.png)
![[3-Hydroxy-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropyl] 3-(4-hydroxyphenyl)prop-2-enoate](/img/structure/B12428300.png)
![1-[2-[4-[5-chloro-1-(4-fluorophenyl)indol-3-yl]piperidin-1-yl]-1,1,2,2-tetradeuterioethyl]imidazolidin-2-one](/img/structure/B12428311.png)
![6-chloro-1-pentan-3-yl-7-(2H-tetrazol-5-yl)-3H-imidazo[4,5-b]pyridin-2-one](/img/structure/B12428314.png)
![1-[4-[(2R,3S,4R,5R,6S)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-2,6-dihydroxyphenyl]-3-(4-hydroxyphenyl)propan-1-one](/img/structure/B12428316.png)
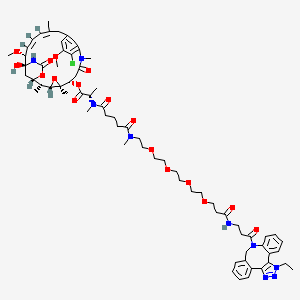
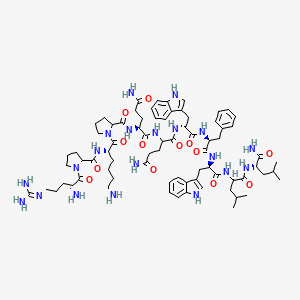
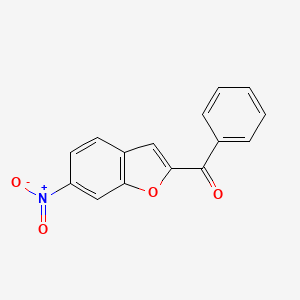
![2-(methoxymethyl)-3H,4H,5H,6H,7H,8H-pyrido[2,3-d]pyrimidin-4-one](/img/structure/B12428324.png)
![methyl 2-[(1S,2R,3R,4R,15R,16R,17R,18S,32R,34S,35S)-2,16,17,35-tetraacetyloxy-21,34-dihydroxy-7,21,22,32,34-pentamethyl-6,10,12,20,29-pentaoxo-5,13,19,30,33-pentaoxa-26-azahexacyclo[16.15.1.14,15.01,15.03,32.023,28]pentatriaconta-23(28),24,26-trien-11-yl]acetate](/img/structure/B12428332.png)
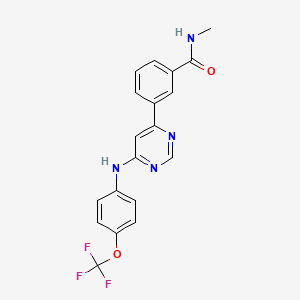
![Naphtho[1,2-e][1,3]dioxepin, 1,5,7,7a,8,9,10,11,11a,11b-decahydro-3,3,8,8,11a-pentamethyl-, (7aS,11aS,11bR)-](/img/structure/B12428354.png)
